2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACPA, and it is a potent and selective agonist of the cannabinoid receptor CB1.
Mecanismo De Acción
The mechanism of action of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide involves binding to the cannabinoid receptor CB1. CB1 is a G protein-coupled receptor that is primarily expressed in the central nervous system. ACPA binds to CB1 with high affinity and activates the receptor, leading to downstream signaling pathways that mediate the physiological and biochemical effects of CB1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide are primarily mediated through the activation of CB1. CB1 activation has been shown to modulate various physiological processes, including pain sensation, appetite regulation, and mood. ACPA has been shown to be a potent analgesic, reducing pain sensitivity in animal models. It has also been shown to modulate appetite and food intake, making it a potential therapeutic target for obesity and eating disorders. Additionally, ACPA has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide in lab experiments is its potency and selectivity for CB1. ACPA is a highly specific agonist of CB1, which makes it an ideal compound for studying the physiological and biochemical effects of CB1 activation. Additionally, ACPA is relatively stable and easy to handle, making it a convenient compound for lab experiments.
One of the limitations of using ACPA in lab experiments is its potential toxicity. ACPA has been shown to have neurotoxic effects in animal studies, which may limit its use in certain experiments. Additionally, ACPA has a relatively short half-life, which may limit its usefulness in certain experiments that require prolonged CB1 activation.
Direcciones Futuras
There are several future directions for research on 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide. One potential area of research is the development of novel CB1 agonists with improved pharmacological properties, such as increased potency and longer half-life. Additionally, further research is needed to better understand the physiological and biochemical effects of CB1 activation, particularly in relation to pain sensation, appetite regulation, and mood. Finally, there is a need for further research on the potential toxicity of ACPA and other CB1 agonists, particularly in relation to their long-term effects on the central nervous system.
Métodos De Síntesis
The synthesis of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide involves a multistep process. The starting material for the synthesis is adamantanone, which undergoes a series of reactions to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pharmacological tool to study the cannabinoid receptor CB1. ACPA is a potent and selective agonist of CB1, which makes it an ideal compound for studying the physiological and biochemical effects of CB1 activation.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(cyanomethyl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c20-5-6-21(17-3-1-2-4-17)18(22)13-19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,1-4,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLXKADVCGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.